molecular formula C5H6F3NO2 B12844382 (6S)-6-(Trifluoromethyl)morpholin-3-one

(6S)-6-(Trifluoromethyl)morpholin-3-one

Cat. No.: B12844382
M. Wt: 169.10 g/mol
InChI Key: BVPPCXSJQGFORO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-(Trifluoromethyl)morpholin-3-one (CAS 1354953-95-9) is a chiral heterocyclic compound of significant interest in advanced pharmaceutical research and drug design. Its structure combines a morpholinone scaffold, a privileged structure in medicinal chemistry, with a stereochemically defined trifluoromethyl group at the 6-position. The trifluoromethyl (CF3) group is a key pharmacophore in modern drug discovery, known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates by serving as a bioisostere for groups like chlorine or a methyl group . This increased lipophilicity can improve cell membrane permeability and overall bioavailability . Furthermore, the CF3 group's strong electron-withdrawing nature can fine-tune the electronic properties of the molecule, potentially strengthening interactions with biological targets . The morpholine ring system is a common feature in compounds investigated for a range of therapeutic areas . The specific (S) enantiomer offered here provides a defined chiral center critical for achieving selective and potent interactions with asymmetric biological targets, making it an invaluable scaffold for developing stereospecific inhibitors and novel active compounds. This compound is exclusively intended for research applications and is not designed for human or veterinary therapeutic use.

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

(6S)-6-(trifluoromethyl)morpholin-3-one

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1

InChI Key

BVPPCXSJQGFORO-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C(F)(F)F

Canonical SMILES

C1C(OCC(=O)N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Cyclohexanone Derivatives Followed by Morpholine Ring Formation

A prominent approach involves a multi-step sequence starting from cyclohexanone or cyclohexenone substrates, which undergo trifluoromethylation followed by ring closure to form the morpholinone structure.

  • Step 1: Trifluoromethylation
    Using reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) activated by fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) in solvents like tetrahydrofuran (THF), the trifluoromethyl group is introduced at the desired position on the cyclohexanone ring. This step typically proceeds at room temperature under nitrogen atmosphere and is monitored by ^19F NMR spectroscopy for completion.
    Optimization of conditions (e.g., solvent choice, temperature) can significantly affect yield, with yields reported up to quantitative under optimized conditions (e.g., using o-dichlorobenzene at elevated temperatures).

  • Step 2: Conversion to Morpholinone
    Without isolation, the trifluoromethylated intermediate is treated with reagents such as dimethylaminopyridine (DMAP), pyridine, and thionyl chloride (SOCl2) to facilitate ring closure and formation of the morpholin-3-one core. This step is typically conducted at mild temperatures (room temperature to 60 °C) under nitrogen atmosphere.

  • Step 3: Purification and Finalization
    The reaction mixture is worked up by filtration through silica and solvent removal under reduced pressure. Radical initiators like azobisisobutyronitrile (AIBN) and N-bromosuccinimide (NBS) may be used in subsequent steps to ensure completion of ring closure and oxidation, conducted at elevated temperatures (90–120 °C) in solvents such as o-dichlorobenzene or 1,2-dichloroethane.

Alternative Synthetic Routes

  • Direct Trifluoromethylation of Morpholine Derivatives
    Some methods explore direct trifluoromethylation of morpholine or morpholin-3-one derivatives using electrophilic trifluoromethylating agents or radical trifluoromethylation under controlled conditions. However, these methods often require careful control of regio- and stereochemistry and may have lower selectivity compared to the cyclohexanone-based approach.

  • Use of Trifluoromethanesulfonamide Derivatives
    Patented processes describe the use of trifluoromethanesulfonamide derivatives as intermediates or reagents in the synthesis of trifluoromethylated amine compounds, which can be adapted for morpholinone synthesis. These methods emphasize efficient amine derivative preparation and may involve multi-step sequences with protection/deprotection strategies.

Comparative Data on Yields and Conditions

Preparation Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Trifluoromethylation TMSCF3 + TBAF (fluoride source) THF, o-dichlorobenzene RT to 140 °C Up to quantitative (100%) Optimized with o-DCB and elevated temp
Ring closure (morpholinone formation) DMAP, pyridine, SOCl2 Same as above RT to 60 °C High (not always isolated) One-pot procedure without intermediate workup
Radical oxidation/closure AIBN, NBS o-DCB, 1,2-DCE 90–120 °C High Ensures completion of ring formation
Direct trifluoromethylation Electrophilic or radical trifluoromethylation Various Variable Moderate to low Requires stereochemical control

Research Findings and Analytical Data

  • The stereochemistry of the (6S) configuration is maintained through careful control of reaction conditions, particularly during trifluoromethylation and ring closure steps.
  • Characterization of intermediates and final products is routinely performed using ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the presence of the trifluoromethyl group and the morpholinone ring system.
  • ^19F NMR is a critical tool for monitoring trifluoromethylation progress and purity.
  • The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(Trifluoromethyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(Trifluoromethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding how such modifications influence molecular interactions and biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (6S)-6-(Trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-(Trifluoromethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Q & A

Basic: What are the key synthetic strategies for preparing (6S)-6-(trifluoromethyl)morpholin-3-one?

Answer:
The synthesis typically involves stereoselective introduction of the trifluoromethyl group into a morpholinone scaffold. A common approach includes:

  • Step 1: Cyclization of a β-amino alcohol precursor with a trifluoromethyl ketone or aldehyde under acidic conditions to form the morpholinone ring .
  • Step 2: Chiral resolution via enzymatic or chemical methods to isolate the (6S)-enantiomer. For example, asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands can achieve high enantiomeric excess (e.e.) .
  • Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .

Basic: How is the stereochemical configuration of this compound confirmed?

Answer:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention times and peak areas quantify e.e. .
  • X-ray Crystallography: Single-crystal analysis definitively assigns the (6S)-configuration by resolving electron density around the stereocenter .
  • NMR Spectroscopy: 19F^{19}\text{F}-NMR and NOESY experiments can infer spatial proximity of the trifluoromethyl group to adjacent protons, supporting the S-configuration .

Advanced: What methodologies address enantiomeric impurities in this compound synthesis?

Answer:

  • Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively acylate the undesired (6R)-enantiomer, enabling separation .
  • Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysis (e.g., Pd/BINAP systems) with racemization agents (e.g., Shvo’s catalyst) to convert both enantiomers into the desired (6S)-form .
  • Crystallization-Induced Diastereomer Transformation (CIDT): Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit solubility differences for purification .

Advanced: How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Answer:

  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to strong C–F bonds, enhancing half-life in vivo. Stability assays (e.g., liver microsome incubations) quantify degradation rates .
  • pH-Dependent Hydrolysis: The morpholinone ring’s stability in acidic (e.g., gastric pH) or basic conditions is assessed via HPLC monitoring. Trifluoromethyl’s electron-withdrawing effect slows ring-opening compared to non-fluorinated analogs .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

  • Bioisostere for Amides: The morpholinone ring mimics peptide bonds, improving metabolic stability in protease inhibitors .
  • Kinase Inhibitor Scaffolds: The trifluoromethyl group enhances binding to hydrophobic pockets in kinases (e.g., EGFR, BTK). IC50_{50} values are determined via enzymatic assays .
  • Prodrug Design: The compound serves as a precursor for fluorinated analogs of aprepitant-like neurokinin-1 antagonists, as seen in preclinical studies .

Advanced: How can computational modeling optimize this compound derivatives for target binding?

Answer:

  • Docking Studies: Use Schrödinger’s Glide or AutoDock Vina to predict binding poses with targets (e.g., GPCRs). The trifluoromethyl group’s hydrophobic interactions are validated via free-energy calculations (MM/GBSA) .
  • QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and fluorine atom count to guide synthetic prioritization .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-target complexes, identifying critical hydrogen bonds and π-stacking interactions .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS: Employ a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor transitions (e.g., m/z 210 → 123 for quantification) with a triple quadrupole MS .
  • Fluorescence Detection: Derivatize the morpholinone ring with dansyl chloride for sensitive detection (λex_{ex} = 340 nm, λem_{em} = 525 nm) in plasma samples .

Advanced: How do structural modifications at the 3-one position affect bioactivity?

Answer:

  • SAR Studies: Introduce substituents (e.g., methyl, aryl) at the 3-position and evaluate potency shifts. For example, 3-ethoxy analogs show improved solubility but reduced CNS penetration due to increased polarity .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the morpholinone to E3 ligase ligands (e.g., thalidomide) to degrade targets like BRD4. Western blotting confirms degradation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.